molecular formula C3H5N B1222104 Ethyl isocyanide CAS No. 624-79-3

Ethyl isocyanide

Cat. No.: B1222104
CAS No.: 624-79-3
M. Wt: 55.08 g/mol
InChI Key: BPCWCZCOOFUXGQ-UHFFFAOYSA-N
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Description

Ethyl isocyanide, also known as ethyl carbylamine, is an organic compound with the molecular formula C3H5N. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is known for its strong, unpleasant odor and is used as a building block in organic synthesis .

Biochemical Analysis

Biochemical Properties

Ethyl isocyanide plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with myoglobin, a protein that serves as a reserve supply of oxygen and facilitates the movement of oxygen within muscles . This compound can bind to the heme group of myoglobin, affecting its oxygen-binding capacity. Additionally, this compound can form complexes with metal ions, influencing the activity of metalloenzymes involved in various biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production . Furthermore, this compound can induce oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. This compound can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is susceptible to hydrolysis in the presence of acids, leading to the formation of formamides . This degradation can affect the compound’s activity and its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been observed to induce short-term changes in cellular metabolism and gene expression, with some effects persisting over longer periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, this compound can induce toxic effects, including respiratory paralysis and oxidative stress . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can inhibit the activity of enzymes such as FabF and GlmS, which are involved in fatty acid biosynthesis and the hexosamine pathway, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins and be taken up by cells via specific transporters . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. The compound’s lipophilic nature allows it to diffuse across cell membranes and interact with intracellular targets .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its interactions with nuclear proteins can influence gene expression and cellular responses .

Preparation Methods

Ethyl isocyanide can be synthesized through several methods:

Chemical Reactions Analysis

Ethyl isocyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl isocyanide is similar to other isocyanides, such as mthis compound and phenyl isocyanide. it has unique properties due to its ethyl group:

These compounds share similar reactivity patterns but differ in their physical properties and specific applications.

Properties

IUPAC Name

isocyanoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N/c1-3-4-2/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCWCZCOOFUXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977959
Record name Isocyanoethane
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Molecular Weight

55.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia]
Record name Ethyl isocyanide
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CAS No.

624-79-3
Record name Ethane, isocyano-
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Record name Ethyl isocyanide
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Record name Isocyanoethane
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Record name Isocyanoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl isocyanide
Reactant of Route 2
Reactant of Route 2
Ethyl isocyanide

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